molecular formula C17H18ClNO5S B2683721 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1396884-87-9

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B2683721
CAS No.: 1396884-87-9
M. Wt: 383.84
InChI Key: KUMPKVYXFBPLDP-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide is a synthetic small molecule of significant interest in early-stage chemical and pharmacological discovery research. This compound features a benzodioxole scaffold, a moiety often associated with diverse biological activities, coupled with a sulfonamide functional group known to contribute to protein binding and bioavailability. Its complex structure makes it a valuable candidate for researchers exploring novel synthetic pathways, structure-activity relationships (SAR), and for screening against new biological targets. As a specialized research chemical, it serves as a crucial building block in the development of probe molecules for characterizing enzyme function and cellular signaling pathways. Researchers are encouraged to investigate its specific mechanism of action and potential applications within their specialized fields. This product is sold as-is for research use and is intended solely for laboratory investigation.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-11-13(18)4-3-5-16(11)25(21,22)19-9-17(2,20)12-6-7-14-15(8-12)24-10-23-14/h3-8,19-20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMPKVYXFBPLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Hydroxypropyl Group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with an epoxide, such as glycidol, under basic conditions to form the hydroxypropyl derivative.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl derivative with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chloro group on the benzenesulfonamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of molecules:

Compound Class Key Features Example from Evidence Molecular Weight Range Notable Substituents
Benzimidazoles Benzo[d][1,3]dioxol-5-yl, halogen substituents (Br, F, NO₂) 4d, 4e, 4f ~450–550 g/mol Bromo, fluoro, nitro
Sulfonamides Benzenesulfonamide core with chloro/methyl groups Target compound ~420–440 g/mol* Chloro, methyl, hydroxypropyl
Benzodiazepines Chlorinated aromatic systems (e.g., 7-chloro-1,4-benzodiazepine) ~300–350 g/mol Chloro, methyl

*Estimated based on structural similarity.

Key Comparisons:

Substituent Effects: Halogens: The target’s 3-chloro group contrasts with bromo (4e) and nitro (4f) substituents in benzimidazoles. Methyl Group: The 2-methyl group on the benzene ring may enhance lipophilicity compared to unsubstituted analogs, similar to methylated benzodiazepines in .

Synthesis Complexity :

  • Benzimidazoles () require multi-step cyclization and purification, whereas sulfonamides like the target compound may form via a single-step coupling reaction, reducing synthetic complexity .

Physicochemical Properties :

  • The hydroxypropyl linker in the target compound likely improves aqueous solubility compared to purely aromatic benzimidazoles (e.g., 4d–4f), which rely on halogen substituents for polarity .

The chloro and methyl groups may position the target compound for similar applications .

Limitations of Available Data:

Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs, highlighting the need for further studies to validate these hypotheses.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a hydroxypropyl group and a sulfonamide functional group. The synthesis typically involves several steps:

  • Formation of the benzo[d][1,3]dioxole core : This is achieved through the reaction of catechol with chloroform in the presence of a base.
  • Introduction of the hydroxypropyl group : This is done via nucleophilic substitution.
  • Addition of the sulfonamide moiety : Utilizes appropriate sulfonating agents to complete the structure.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to apoptosis in cancer cells.
  • Receptor Modulation : It may interact with various receptors, influencing cell signaling pathways that regulate growth and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Activity

Several studies have focused on the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In assays involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated a dose-dependent inhibition of cell proliferation. IC50 values indicate effective concentrations for inducing cytotoxicity.
Cell LineIC50 (µM)
MCF-712.5
HeLa15.0
A54910.0
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis through activation of caspase pathways and may also trigger oxidative stress within cancer cells.

Case Studies

  • Study on Breast Cancer Cells : A study published in Cancer Research evaluated the efficacy of this compound on MCF-7 cells, highlighting its role in inducing apoptosis and inhibiting tumor growth in vivo models .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against multi-drug resistant bacterial strains, indicating its potential for development as a new antibiotic .

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